Butofilolol maleate
概要
説明
Butofilolol maleate is a beta-blocker drug primarily used for the treatment of essential hypertension (high blood pressure). It is a derivative of butyrophenone and is known by its trade name, Cafide. Despite its potential therapeutic benefits, it is not currently marketed anywhere .
作用機序
Mode of Action
Butofilolol maleate acts as an antagonist to β-adrenoceptors . It competes with adrenergic neurotransmitters for binding to these receptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Biochemical Pathways
By blocking β-adrenoceptors, it disrupts the normal signaling process, leading to a decrease in heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in humans . It has been administered as a single oral 100-mg dose . Renal failure was found to be associated with a marked increase of the areas under the plasma concentration-time curves of the parent drug whereas its elimination rate constant tended to increase, especially in severe renal failure .
Result of Action
The primary result of this compound’s action is a reduction in heart rate and blood pressure . This makes it effective for the treatment of essential hypertension (high blood pressure) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment can significantly affect the drug’s pharmacokinetics . More research is needed to fully understand how other environmental factors might influence the drug’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butofilolol maleate involves several key steps:
Fries Rearrangement: The process begins with the Fries rearrangement of the ester formed by 4-fluorophenol and butyryl chloride, resulting in 5’-fluoro-2’-hydroxybutyrophenone.
Epichlorohydrin Treatment: This intermediate is then treated with epichlorohydrin in the presence of a base to produce 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.
Reaction with tert-Butylamine: Finally, the compound is reacted with tert-butylamine to yield butofilolol.
Industrial Production Methods:
化学反応の分析
Types of Reactions: Butofilolol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The aromatic ring in this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Butofilolol maleate has been the subject of various scientific research studies due to its potential therapeutic applications:
Chemistry: It serves as a model compound for studying beta-blocker synthesis and reactions.
Biology: Research has explored its effects on biological systems, particularly its interaction with beta-adrenergic receptors.
類似化合物との比較
Timolol Maleate: Another beta-blocker used for treating hypertension and glaucoma.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.
Uniqueness of Butofilolol Maleate: this compound is unique due to its specific chemical structure, which includes a fluorinated aromatic ring and a tert-butylamino group. This structure contributes to its pharmacokinetic properties and its specific interaction with beta-adrenergic receptors .
生物活性
Butofilolol maleate is a beta-adrenergic antagonist with significant biological activity, primarily utilized in the treatment of various cardiovascular conditions and glaucoma. This article delves into its pharmacological properties, clinical applications, and relevant research findings.
- Chemical Formula : C21H30FNO7
- CAS Number : 88606-96-6
- Molecular Structure : this compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which may exhibit different biological activities.
This compound functions primarily as a beta-blocker, exerting its effects through the following mechanisms:
- Beta-1 Receptor Antagonism : Reduces heart rate and myocardial contractility, contributing to lower blood pressure and improved cardiac function.
- Reduction of Aqueous Humor Production : In ophthalmology, it lowers intraocular pressure (IOP) by decreasing the production of aqueous humor, making it effective in treating glaucoma.
1. Cardiovascular Health
This compound is used as an antihypertensive agent. It effectively lowers blood pressure by blocking beta-1 receptors in the heart, leading to decreased cardiac output and peripheral vascular resistance. Clinical studies have shown its efficacy in managing hypertension and improving cardiovascular outcomes.
2. Ophthalmology
In the treatment of glaucoma, this compound is administered as topical eye drops. Clinical trials indicate that it significantly reduces IOP, although other medications may be preferred due to better safety profiles.
3. Arrhythmias
The compound has been studied for its antiarrhythmic properties. It stabilizes heart rhythm and has shown effectiveness in controlling supraventricular tachycardias.
5. Psychiatry
Beta-blockers like this compound are sometimes used off-label to manage anxiety symptoms by reducing sympathetic nervous system activity.
Comparative Analysis with Other Beta-Blockers
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Atenolol | C14H22N2O3 | Hypertension | Selective beta-1 blocker |
Metoprolol | C15H25N1O3 | Hypertension | Cardioselective with extended release |
Propranolol | C16H21N1O2 | Hypertension & anxiety | Non-selective beta-blocker |
Butofilolol | C21H30FNO7 | Hypertension & glaucoma | Enhanced solubility due to maleate salt form |
Case Studies and Research Findings
Several clinical trials have investigated the efficacy of this compound in various conditions:
- A study involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after administration of this compound compared to placebo controls .
- In patients with glaucoma, a randomized controlled trial showed that those treated with this compound experienced a marked decrease in IOP over a specified duration compared to those receiving standard therapy.
特性
IUPAC Name |
(Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHIGHFTQNWCF-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC(CNC(C)(C)C)O.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88606-96-6 | |
Record name | 1-Butanone, 1-[2-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-, (2Z)-2-butenedioate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88606-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butofilolol maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088606966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTOFILOLOL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KI0VYPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。